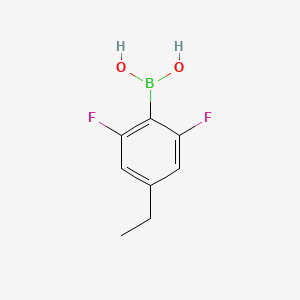

(4-Ethyl-2,6-difluorophenyl)boronic acid

Description

(4-Ethyl-2,6-difluorophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with an ethyl group at the para position and fluorine atoms at the ortho positions. The fluorine substituents impart electron-withdrawing effects, modulating the compound's Lewis acidity and stability, while the ethyl group contributes steric bulk and hydrophobic character. Boronic acids of this structural class are widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Properties

Molecular Formula |

C8H9BF2O2 |

|---|---|

Molecular Weight |

185.97 g/mol |

IUPAC Name |

(4-ethyl-2,6-difluorophenyl)boronic acid |

InChI |

InChI=1S/C8H9BF2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3 |

InChI Key |

DHUHTTQSXYKAAH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1F)CC)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethyl-2,6-difluoroiodobenzene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4-Ethyl-2,6-difluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,6-difluorophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

It appears the search results do not contain information regarding the applications of "(4-Ethyl-2,6-difluorophenyl)boronic acid". However, they do provide information on the synthesis and uses of related boronic acids and fluorinated compounds, which can be helpful in deducing potential applications.

Boronic Acids and their Applications

Boronic acids are versatile compounds widely used in organic synthesis, pharmaceutical development, and materials science . They are known for their ability to participate in Suzuki-Miyaura coupling reactions, which are essential for creating carbon-carbon bonds .

General Applications of Boronic Acids

- Suzuki-Miyaura Coupling: Boronic acids are frequently used as substrates in Suzuki-Miyaura coupling reactions . For example, 2,6-Difluorophenylboronic acid can be used in Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .

- Pharmaceuticals: Boronic acid derivatives have applications in drug development, particularly for creating molecules that target multidrug-resistant (MDR) cancer cells .

- Cosmetics: Experimental design techniques with response surface methodology can optimize topical formulations, and boronic acids may be used in creating safe and effective cosmetic products .

- Material Science: Fluorocarbon coatings are used on various materials like metals, glass, and ceramics to enhance properties such as chemical inertness, water repellency, and friction resistance .

Synthesis of Related Compounds

The search results provide synthetic routes for related compounds, demonstrating the potential to create novel materials with specific properties .

- Terphenyl Derivatives: Synthesis methods for terphenyl compounds, which have applications in various fields, including materials science, are included in the search results .

- Fluorinated Compounds: The synthesis of fluorinated compounds is detailed, indicating their importance in creating materials with unique properties .

Potential Applications of (4-Ethyl-2,6-difluorophenyl)boronic acid

Given the general applications of boronic acids and the specific examples of fluorinated compounds, (4-Ethyl-2,6-difluorophenyl)boronic acid could be expected to have the following applications:

- Suzuki-Miyaura Coupling Reactions: As a boronic acid, it is likely to be an effective reagent in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex molecules with specific structural features .

- Pharmaceutical Chemistry: The ethyl and difluoro substitutions on the phenyl ring may offer unique interactions with biological targets, making it valuable in creating new drug candidates .

- Material Science: The fluorinated nature of the compound may make it useful in creating materials with enhanced stability, water repellency, or other desirable properties .

- Cosmetics: It can be used in experimental design techniques to optimize topical formulations .

Mechanism of Action

The primary mechanism of action for (4-Ethyl-2,6-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The process is facilitated by the base, which activates the boronic acid and stabilizes the palladium intermediate .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of substituents significantly influence boronic acid behavior. Key comparisons include:

Table 1: Substituent Effects on Acidity and Reactivity

| Compound | Substituents | pKa (Approx.) | Key Reactivity Features |

|---|---|---|---|

| (4-Ethyl-2,6-difluorophenyl)boronic acid | -F (ortho), -C₂H₅ (para) | ~8.5–9.0* | Balanced Lewis acidity; moderate steric hindrance |

| (4-Bromo-2,6-difluorophenyl)boronic acid | -F (ortho), -Br (para) | ~8.0–8.5 | Enhanced electrophilicity due to -Br; higher cross-coupling reactivity |

| (4-Ethoxy-2,6-difluorophenyl)boronic acid | -F (ortho), -OCH₂CH₃ (para) | ~9.0–9.5 | Reduced Lewis acidity due to electron-donating -OCH₂CH₃; improved solubility |

| Phenylboronic acid | -H | 8.86 | Lower acidity; limited steric hindrance |

*Estimated based on trends in fluorinated boronic acids .

- Fluorine Substitution: The electron-withdrawing -F groups lower the pKa compared to non-fluorinated analogs (e.g., phenylboronic acid) by stabilizing the conjugate base (boronate) through inductive effects . However, in 2,6-difluorophenyl derivatives, through-space stabilization of the boronic acid form counterbalances this effect, leading to pKa values similar to other fluorinated analogs .

- Ethyl vs. Bromo/Ethoxy : The ethyl group (-C₂H₅) donates electrons weakly, slightly raising pKa compared to bromo-substituted analogs. In contrast, bromo (-Br) enhances electrophilicity, favoring cross-coupling reactions, while ethoxy (-OCH₂CH₃) increases solubility but reduces Lewis acidity .

Solubility and Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The ethyl group provides moderate steric hindrance, slowing transmetalation compared to less hindered analogs. Bromo-substituted derivatives (e.g., 4-Bromo-2,6-difluorophenylboronic acid) react faster due to better leaving-group ability .

- Selectivity : Fluorine substituents enhance para-selectivity in coupling reactions by directing electrophilic attack .

Biological Activity

(4-Ethyl-2,6-difluorophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, including its anti-inflammatory, anticancer, and antibacterial properties, supported by various studies and data.

(4-Ethyl-2,6-difluorophenyl)boronic acid is characterized by its boronic acid functional group, which plays a crucial role in its reactivity and interactions with biological targets. The synthesis typically involves the Suzuki coupling reaction, where arylboronic acids are combined with halogenated aromatic compounds under palladium catalysis. This methodology allows for the introduction of various substituents that can enhance biological activity.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of boronic acid derivatives. For instance, certain derivatives have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells, which is a key indicator of anti-inflammatory activity. The compounds exhibited non-cytotoxic concentrations while effectively reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels .

Table 1: Anti-inflammatory Activity of Boronic Acid Derivatives

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| V4 | 5.0 | Decreased | Decreased |

| V8 | 3.5 | Decreased | Decreased |

2. Anticancer Properties

Boronic acids have been extensively studied for their anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the boronic acid can enhance cytotoxicity against various cancer cell lines . For example, certain derivatives have shown submicromolar potency against MDR cancer cells by targeting apoptotic pathways.

Case Study: CXL017

CXL017 is a derivative that has been shown to preferentially kill MDR cancer cells. Studies revealed that it effectively inhibits key proteins involved in drug resistance, such as p-glycoprotein and Bcl-2 family proteins . This suggests that (4-Ethyl-2,6-difluorophenyl)boronic acid and its derivatives could be developed as promising anticancer agents.

3. Antibacterial Activity

The antibacterial activity of boronic acids has also been documented. Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from boronic acids exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 1-2 | Staphylococcus aureus |

| Compound B | 2-8 | Escherichia coli |

The mechanisms through which (4-Ethyl-2,6-difluorophenyl)boronic acid exerts its biological effects involve:

- Inhibition of Enzymatic Pathways: Compounds have shown to inhibit enzymes like iNOS and COX-2, leading to reduced inflammatory responses.

- Disruption of Cell Signaling: By modulating calcium homeostasis and affecting apoptotic pathways, these compounds can induce cell death in cancer cells.

- Membrane Interaction: The ability to permeabilize bacterial membranes contributes to their antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.